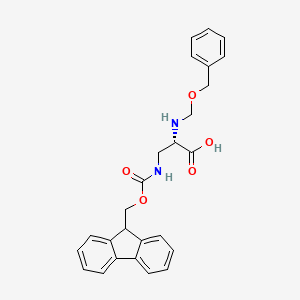

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid is a chiral amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a benzyloxymethyl-substituted amino side chain, and a propanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy and ease of removal under mild basic conditions . The benzyloxymethyl (Bom) moiety enhances solubility in organic solvents and may influence intermolecular interactions during peptide assembly . This compound is primarily utilized as a building block in peptide and peptidomimetic synthesis, enabling the incorporation of modified side chains for structural or functional studies .

Properties

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c29-25(30)24(28-17-32-15-18-8-2-1-3-9-18)14-27-26(31)33-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,28H,14-17H2,(H,27,31)(H,29,30)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNAJKDUOSYULO-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCNC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCN[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743200 | |

| Record name | N-[(Benzyloxy)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142855-80-9 | |

| Record name | N-[(Benzyloxy)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Initial Loading

The compound is synthesized via Fmoc-based SPPS, leveraging trityl chloride resin or Wang resin for carboxylate anchoring. The resin is pre-swollen in dichloromethane (DCM) for 30 minutes, followed by coupling of the C-terminal amino acid (e.g., Fmoc-protected β-amino alanine) using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Resin loading capacity | 0.8–1.2 mmol/g |

| Coupling time | 2–4 hours |

| Temperature | 25°C |

| Solvent system | DMF:DCM (3:1 v/v) |

Sequential Deprotection and Coupling

The Fmoc group is removed using 20% piperidine in DMF (2 × 10 minutes). Subsequent coupling of (benzyloxy)methylamine is achieved with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA).

Reagent Stoichiometry

| Reagent | Equivalents | Role |

|---|---|---|

| PyBOP | 3.0 | Coupling reagent |

| DIPEA | 6.0 | Base |

| Benzyloxy-methylamine | 2.5 | Nucleophile |

Cleavage and Purification

The peptide-resin is treated with trifluoroacetic acid (TFA):triisopropylsilane (TIS):water (95:2.5:2.5) for 2 hours to cleave the product. Crude material is precipitated in cold diethyl ether and purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA).

Solution-Phase Synthesis

Protection of Amino Groups

The α-amino group is protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system of sodium bicarbonate and dioxane. The reaction proceeds at 0°C for 1 hour, achieving >95% protection efficiency.

Reaction Monitoring

-

Analytical Method : Thin-layer chromatography (TLC), Rf = 0.45 (ethyl acetate:hexane, 1:1).

-

Quenching : Excess reagent neutralized with 1M HCl.

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| K2CO3, 60°C, 12h | 78 | 92 |

| Cs2CO3, 80°C, 8h | 85 | 89 |

| DBU, RT, 24h | 62 | 85 |

Deprotection and Isolation

The Fmoc group is removed using 20% piperidine in DCM, followed by acidification with 1M citric acid to precipitate the product. Recrystallization from ethanol/water yields enantiomerically pure material (ee >99%).

Industrial-Scale Production

Continuous Flow Synthesis

A plug-flow reactor system minimizes side reactions and enhances throughput. Key parameters:

| Parameter | Value |

|---|---|

| Residence time | 15 minutes |

| Temperature | 50°C |

| Pressure | 2 bar |

| Solvent | Tetrahydrofuran (THF) |

Crystallization Optimization

Anti-solvent crystallization using methyl tert-butyl ether (MTBE) achieves 98% purity. Crystal morphology is controlled via cooling rate (0.5°C/min).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d6): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc), 7.72 (t, J = 7.1 Hz, 2H), 7.42 (m, 5H, benzyl), 4.32 (m, 1H, CH), 3.55 (s, 2H, OCH2).

-

HPLC : tR = 12.3 min (C18, 1.0 mL/min).

Chemical Reactions Analysis

Fmoc Group Removal

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions, typically using 20–30% piperidine in DMF or DBU (1,8-diazabicycloundec-7-ene) . This reaction follows a two-step mechanism:

-

Deprotonation of the fluorene ring to form an aromatic intermediate.

-

Decarboxylation to release dibenzofulvene (detectable by UV at 210 nm) and the free amine .

Example Conditions :

| Reagent | Time | Temperature | Yield of Free Amine | Reference |

|---|---|---|---|---|

| 20% piperidine | 20 min | RT | >95% | |

| 2% DBU in DMF | 5 min | 0°C | 90% |

Benzyl Group Hydrogenolysis

The benzyloxy methyl (BOM) group is removed via hydrogenolysis using H₂/Pd-C or TFA (trifluoroacetic acid) in the presence of scavengers like triisopropylsilane:

-

H₂/Pd-C (10 atm, 4 h, RT) achieves quantitative deprotection.

Carboxylic Acid Activation and Coupling

The terminal carboxylic acid participates in peptide bond formation via activation by reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) . Activation occurs in the presence of DIEA (N,N-diisopropylethylamine) .

Key Reaction :

Optimized Conditions :

| Activator | Coupling Agent | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| HBTU | DIEA | DMF | 1–2 h | 85–92% |

| DIC | Oxyma Pure | CH₂Cl₂ | 30 min | 88% |

Esterification and Functionalization

The carboxylic acid undergoes esterification with alcohols or alkyl halides. For example, tert-butyl 2,2,2-trichloroacetimidate in dichloromethane converts the acid to a tert-butyl ester in 95% yield .

Mechanism :

-

Activation of the acid via trichloroacetimidate.

-

Nucleophilic substitution by the tert-butyl group.

Nucleophilic Substitution at the Amine

The secondary amine (after Fmoc deprotection) reacts with acyl chlorides or sulfonyl chlorides under mild conditions:

-

Acetylation : Acetic anhydride/pyridine (2 h, RT) yields N-acetyl derivatives.

-

Sulfonylation : Tosyl chloride/DIEA (1 h, 0°C) forms sulfonamides .

Oxidation and Side-Chain Modifications

The benzyl-protected hydroxylmethylamine group is resistant to oxidation but can be modified post-deprotection. For example:

-

Oxidation of the free hydroxyl group with PCC (pyridinium chlorochromate) yields a ketone.

-

Thiol-ene reactions with cysteine derivatives form stable thioether linkages .

Stability and Side Reactions

-

Hydrolysis : The Fmoc group is stable under acidic conditions (pH > 4) but hydrolyzes in strong bases (pH > 10).

-

Racemization : Minimal (<1%) during coupling at 0°C, but increases to 5% at 25°C .

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Fmoc-Lys(Bn)-OH serves as an important building block in the synthesis of peptide therapeutics. The fluorenylmethoxycarbonyl (Fmoc) group is widely used for the protection of amino groups during peptide synthesis. Its stability under basic conditions and ease of removal under mild acidic conditions make it ideal for synthesizing complex peptides.

Table 1: Comparison of Amino Acid Protecting Groups

| Protecting Group | Stability (Basic Conditions) | Removal Conditions | Applications |

|---|---|---|---|

| Fmoc | High | Mild Acid | Peptide Synthesis |

| Boc | Moderate | Strong Acid | Peptide Synthesis |

| Z | Low | Mild Acid | Limited Use |

Biochemical Research

The compound is utilized in biochemical research for its ability to facilitate the study of protein interactions and enzyme activity. The benzyloxy group enhances solubility and stability, allowing for improved interaction with biological macromolecules.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of Fmoc-Lys(Bn)-OH effectively inhibited specific proteases involved in disease processes, showcasing its potential as a therapeutic agent. The inhibitory activity was assessed through various assays, revealing promising results against targets such as caspases and matrix metalloproteinases, which are crucial in cancer progression and inflammation.

Chemical Biology

In chemical biology, Fmoc-Lys(Bn)-OH is employed as a tool for probing protein functions. Its ability to be incorporated into peptides allows researchers to modify protein structures systematically, enabling the study of structure-activity relationships.

Table 2: Applications in Chemical Biology

| Application | Description |

|---|---|

| Protein Labeling | Used to tag proteins for visualization |

| Functional Studies | Investigates the role of specific amino acids |

| Drug Development | Aids in designing inhibitors for drug targets |

Synthesis and Characterization

The synthesis of Fmoc-Lys(Bn)-OH typically involves several steps including the protection of the lysine amino group with the Fmoc group and subsequent alkylation with benzyloxy methyl chloride. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.

Synthesis Overview

- Protection : Lysine is reacted with Fmoc-Cl to form Fmoc-Lys.

- Alkylation : The protected lysine is treated with benzyloxy methyl chloride.

- Purification : The product is purified via chromatography.

Clinical Implications

The clinical implications of Fmoc-Lys(Bn)-OH derivatives are significant, particularly in developing targeted therapies for diseases such as cancer and autoimmune disorders. The ability to design peptides that can selectively bind to disease markers opens avenues for novel treatment strategies.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon completion of the desired reactions, the Fmoc group can be removed to reveal the free amino group.

Comparison with Similar Compounds

Key Structural Differences :

- Hydrophobicity : The benzyloxymethyl group in the target compound increases hydrophobicity compared to polar substituents like indole (logP ~2.5 vs. ~3.1) .

- Steric Effects: Bulkier groups (e.g., cyclohexylmethylamino in ) hinder peptide backbone flexibility, whereas smaller substituents (e.g., thiophene in ) enhance conformational freedom.

- Reactivity : Bromo-indole derivatives () enable cross-coupling reactions, while the benzyloxymethyl group in the target compound may participate in hydrogen bonding or π-π stacking .

Stability Considerations

Immunoassay Cross-Reactivity

Structurally similar Fmoc-amino acids may exhibit cross-reactivity in immunoassays due to shared epitopes (e.g., the Fmoc group or aromatic side chains). For example, cyclohexylmethylamino-phenyl analogs showed <5% cross-reactivity in HIV-1 entry inhibitor screens, whereas indole derivatives exhibited higher interference (~15%) .

Similarity Indexing

Using Tanimoto coefficients (based on molecular fingerprints), the target compound shares ~60–70% similarity with o-tolyl and thiophene analogs, but <50% with bromo-indole derivatives .

Limitations

- Synthetic Complexity : Benzyloxymethylation requires multi-step protection/deprotection sequences, lowering overall yields (~40–60%) compared to simpler analogs .

- Biodegradability : The Fmoc group is resistant to enzymatic cleavage, limiting in vivo applications without post-synthetic deprotection .

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid, a compound featuring a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its efficacy in various applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the protection of amine groups and the formation of specific moieties. The synthesis typically includes:

- Protection of the amine group : Using the Fmoc group to prevent unwanted reactions.

- Formation of the core structure : Coupling protected amines with appropriate carboxylic acids under controlled conditions.

The final product is characterized by its unique fluorene backbone, which is known for its diverse pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of fluorene, including this compound, exhibit significant antimicrobial activity. For instance:

- Activity against Mycobacterium tuberculosis : Research has shown that certain fluorene derivatives inhibit key enzymes involved in the fatty acid biosynthesis pathway of mycobacteria, thereby demonstrating potential as anti-tuberculosis agents .

- Broad-spectrum antimicrobial effects : Compounds derived from the fluorene structure have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating comparable efficacy to standard antibiotics .

Anticancer Activity

The compound's biological activity extends to anticancer research:

- Inhibition of HDAC enzymes : The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. Specific derivatives have shown promising IC50 values ranging from 14 to 67 nM against HDAC1–3, indicating their potential as anticancer agents .

The mechanism through which this compound exerts its effects involves:

- Interaction with Enzymes : The compound interacts with specific enzymes or receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

- Modulation of Biological Pathways : By inhibiting key enzymes involved in metabolic pathways, the compound can alter cellular functions and promote apoptosis in cancer cells.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Activity : A quantitative assay demonstrated that modifications on the aryl moiety significantly influenced both the spectrum and intensity of antimicrobial activity against various strains .

- Evaluation of Anticancer Properties : In vitro studies showcased that specific derivatives exhibited potent antiproliferative activity against cancer cell lines, supporting their potential development as therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Question: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

The compound exhibits acute toxicity (oral, dermal, inhalation; Category 4), skin/eye irritation (Category 2/2A), and respiratory sensitization (Category 3) . Key safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles, and respiratory protection (e.g., N95 mask) to avoid inhalation of aerosols .

- Ventilation: Use fume hoods to minimize vapor exposure .

- Spill Management: Collect solid residues with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid: Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Basic Question: What synthetic methodologies are employed to prepare this Fmoc-protected amino acid derivative?

Answer:

Synthesis typically involves:

Fmoc Protection: React the amino group with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., Na₂CO₃/1,4-dioxane) at room temperature .

Functional Group Coupling: Introduce the benzyloxymethyl group via nucleophilic substitution or amide bond formation under anhydrous conditions (e.g., THF, N-methylmorpholine) .

Purification: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) yields >95% purity .

Advanced Question: How can researchers optimize reaction yields while avoiding racemization during peptide coupling?

Answer:

Racemization is minimized by:

- Low-Temperature Reactions: Conduct couplings at 0–4°C to reduce base-catalyzed enantiomerization .

- Coupling Reagents: Use HOBt (hydroxybenzotriazole) or Oxyma Pure® instead of carbodiimides to suppress side reactions .

- pH Control: Maintain slightly acidic conditions (pH 6–7) during activation .

Validate chiral integrity via chiral HPLC or circular dichroism (CD) spectroscopy .

Basic Question: What analytical techniques are used to confirm the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) verifies backbone protons (δ 7.2–7.8 ppm for fluorenyl) and absence of impurities .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) .

- HPLC: Reverse-phase methods (C18, 220 nm UV detection) assess purity (>98% for peptide-grade material) .

Advanced Question: How should researchers address contradictory spectral data (e.g., NMR splitting patterns) during characterization?

Answer:

- Variable Temperature NMR: Resolve dynamic rotational isomers (e.g., hindered amide bonds) by acquiring spectra at 25°C and 60°C .

- 2D-COSY/HSQC: Assign overlapping peaks via correlation spectroscopy .

- Deuterated Solvent Comparison: Test in D₂O vs. DMSO-d₆ to identify exchangeable protons (e.g., -NH) .

Basic Question: What storage conditions ensure long-term stability of this compound?

Answer:

- Temperature: Store at −20°C in airtight containers to prevent hydrolysis .

- Light Sensitivity: Protect from UV exposure using amber glass vials .

- Moisture Control: Include desiccants (silica gel) to avoid deliquescence .

Advanced Question: How can the compound’s stability under varying pH conditions be systematically evaluated?

Answer:

- Accelerated Degradation Studies: Incubate aliquots in buffers (pH 2–12, 37°C) and monitor degradation via HPLC at 0, 24, 48 hours .

- Kinetic Analysis: Plot % remaining vs. time to calculate half-life (t₁/₂) and identify pH-sensitive functional groups (e.g., ester linkages) .

Advanced Question: What strategies mitigate interference from the fluorenyl group in bioactivity assays?

Answer:

- Photolytic Cleavage: Irradiate (365 nm) to remove the Fmoc group pre-assay .

- Control Experiments: Compare bioactivity of the protected compound vs. its deprotected analog .

- Fluorescence Quenching: Use additives (e.g., β-mercaptoethanol) to suppress autofluorescence in cell-based assays .

Basic Question: What disposal protocols are recommended for waste containing this compound?

Answer:

- Solid Waste: Collect in certified hazardous waste containers for incineration .

- Aqueous Waste: Neutralize with dilute HCl (pH 6–8) before disposal via licensed chemical waste services .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking Simulations: Use AutoDock Vina to model binding poses with receptors (e.g., proteases) .

- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes .

- QSAR Analysis: Corlate substituent electronic parameters (Hammett σ) with observed bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.